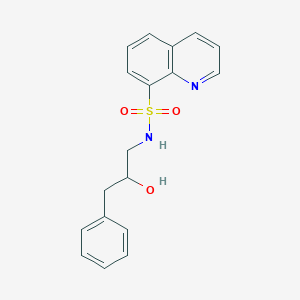

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

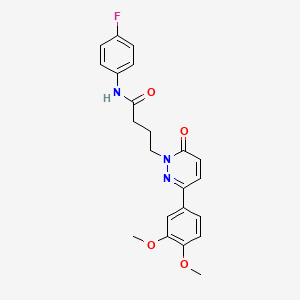

“N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide” is a quinoline-8-sulfonamide derivative . It is a part of a series of 8-quinolinesulfonamide derivatives of PKM2 modulators . These compounds were designed using molecular docking and molecular dynamics techniques .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

The molecule contains a quinoline-8-sulfonamide moiety . The 1,2,3-triazole system is a commonly used amide bioisoster in medicinal chemistry .

Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Scientific Research Applications

- Quinoline derivatives, including N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide, exhibit promising anticancer activity. Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and induce apoptosis. These compounds may target specific signaling pathways or interfere with DNA replication, making them valuable candidates for cancer treatment .

- Quinolines possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide may act as a free radical scavenger, protecting cells from oxidative harm and contributing to overall health .

- Inflammation plays a pivotal role in various diseases. Quinoline derivatives, including our compound of interest, have demonstrated anti-inflammatory effects. They may modulate inflammatory pathways, making them potential candidates for managing conditions such as arthritis, asthma, and autoimmune disorders .

- Quinolines have a rich history in antimalarial drug development. N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide could be explored further for its efficacy against Plasmodium species, the causative agents of malaria. These compounds may inhibit parasite growth or interfere with heme metabolism .

- Amid the COVID-19 pandemic, researchers have investigated quinoline derivatives for their antiviral properties. Although more studies are needed, these compounds may inhibit viral replication or entry. N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide could contribute to the search for effective treatments against SARS-CoV-2 .

- Tuberculosis remains a global health challenge. Quinolines have shown promise as antitubercular agents. Our compound may target Mycobacterium tuberculosis, the causative agent of tuberculosis, by disrupting essential cellular processes. Such research contributes to the fight against drug-resistant strains .

Anticancer Properties

Antioxidant Activity

Anti-Inflammatory Effects

Antimalarial Activity

Anti-SARS-CoV-2 Potential

Antituberculosis Activity

Mechanism of Action

Target of Action

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide is a derivative of 8-hydroxyquinoline . Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They are good monoprotic bidentate chelating agents, forming complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes, making them potential targets of the compound.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines allows them to form complexes with various metal ions . This interaction can disrupt the normal function of these ions in biological systems, leading to changes in cellular processes.

Biochemical Pathways

8-Hydroxyquinoline derivatives have been found to affect various biochemical pathways. For instance, some derivatives have been found to inhibit the tumor cell-specific M2 isoform of pyruvate kinase , a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . By inhibiting this enzyme, these compounds can potentially disrupt the energy production in cancer cells, affecting their growth and proliferation.

Pharmacokinetics

Quinoline derivatives are generally known for their good absorption and distribution properties, contributing to their wide range of biological activities

Result of Action

Quinoline-8-sulfonamide derivatives have been found to significantly reduce the number of a549 cells, indicating a high anti-proliferative effect . This suggests that N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide could potentially have similar effects.

Action Environment

The action of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the compound, which can in turn influence its ability to form complexes with metal ions Additionally, the presence of other competing ligands in the environment can also affect the compound’s action

Future Directions

properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-16(12-14-6-2-1-3-7-14)13-20-24(22,23)17-10-4-8-15-9-5-11-19-18(15)17/h1-11,16,20-21H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFQGSGYOIOQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2439951.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2439957.png)

![4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2439960.png)

![2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2439961.png)

![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)

![N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2439964.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide](/img/structure/B2439966.png)

![1-(3-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439970.png)